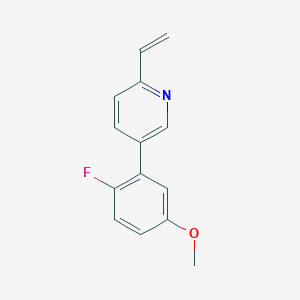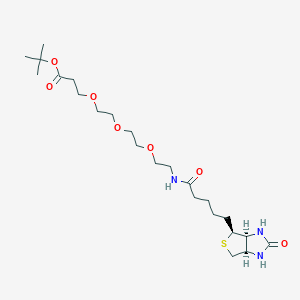
Biotin-PEG3-t-butyl ester
Overview
Description
Biotin-PEG3-t-butyl ester is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin and streptavidin, with a polyethylene glycol (PEG) spacer and a t-butyl ester group. The PEG spacer enhances the solubility and flexibility of the molecule, making it useful in various biochemical applications. The t-butyl ester group serves as a protecting group for the carboxyl group, which can be deprotected under acidic conditions to form a free acid group for further conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-t-butyl ester typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin-NHS ester is then reacted with a PEG derivative containing a t-butyl ester group. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions.
Purification: The resulting this compound is purified using techniques such as column chromatography to obtain the desired product with high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and PEG derivatives are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG3-t-butyl ester undergoes several types of chemical reactions, including:
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to form a free carboxyl group.
Conjugation: The free carboxyl group can react with amine-bearing biomolecules to form amide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotecting the t-butyl ester group.
Conjugation: Carbodiimide reagents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for conjugation reactions.
Oxidation and Reduction: Standard oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride can be used
Major Products Formed:
Free Acid: Deprotection of the t-butyl ester group forms the free acid.
Amide Conjugates: Conjugation with amine-bearing biomolecules forms amide bonds
Scientific Research Applications
Biotin-PEG3-t-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of bioconjugates and in click chemistry reactions.
Biology: The compound is employed in biotinylation of proteins, peptides, and other biomolecules for detection and purification purposes.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: The compound is utilized in the development of diagnostic assays and biosensors .
Mechanism of Action
The mechanism of action of Biotin-PEG3-t-butyl ester involves:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.
PEG Spacer: The PEG spacer increases the hydrophilicity and flexibility of the molecule, reducing steric hindrance and enhancing its interaction with target molecules.
Conjugation: The free carboxyl group formed after deprotection can conjugate with amine-bearing biomolecules, forming stable amide bonds
Comparison with Similar Compounds
Amino-PEG3-t-butyl ester: Contains an amino group instead of biotin, used for similar conjugation purposes.
Biotin-PEG2-t-butyl ester: Similar structure with a shorter PEG spacer, used in applications requiring less flexibility.
Biotin-PEG4-t-butyl ester: Similar structure with a longer PEG spacer, used in applications requiring more flexibility .
Uniqueness: Biotin-PEG3-t-butyl ester is unique due to its optimal PEG spacer length, which provides a balance between flexibility and stability. The t-butyl ester group offers a convenient protecting group that can be easily removed under mild conditions, making it versatile for various conjugation reactions .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41N3O7S/c1-23(2,3)33-20(28)8-10-30-12-14-32-15-13-31-11-9-24-19(27)7-5-4-6-18-21-17(16-34-18)25-22(29)26-21/h17-18,21H,4-16H2,1-3H3,(H,24,27)(H2,25,26,29)/t17-,18-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZUJWBIDVLCKX-WFXMLNOXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401104493 | |
| Record name | 1,1-Dimethylethyl 18-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-14-oxo-4,7,10-trioxa-13-azaoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252881-75-7 | |
| Record name | 1,1-Dimethylethyl 18-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-14-oxo-4,7,10-trioxa-13-azaoctadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252881-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 18-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-14-oxo-4,7,10-trioxa-13-azaoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


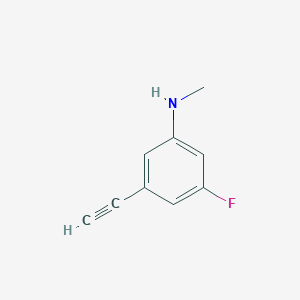
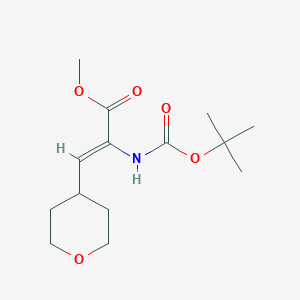
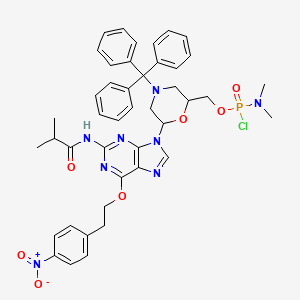
![Methyl (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B8124398.png)
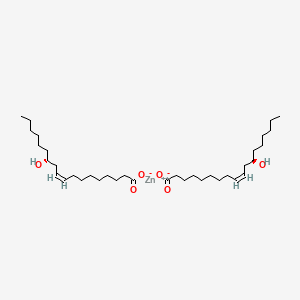
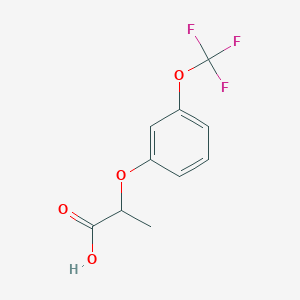
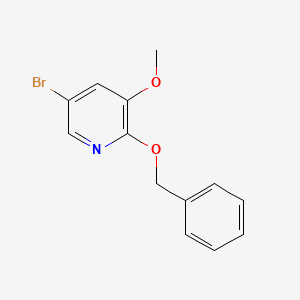
![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxymethyl acetate](/img/structure/B8124436.png)
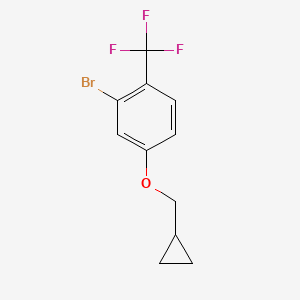
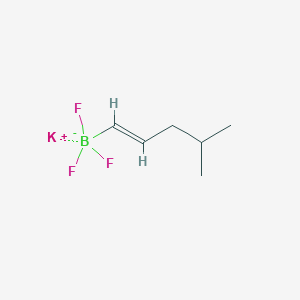
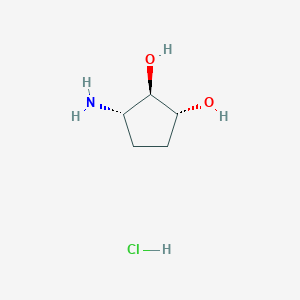
![sodium 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B8124481.png)
![(1S,6R,8S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B8124483.png)
